N-(Tert-butoxycarbonyl)-S-propylcysteine is a derivative of the amino acid cysteine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a propyl group attached to the sulfur atom. Its molecular formula is , and it has a molecular weight of 289.34 g/mol. The compound typically exhibits a melting point in the range of 85-87°C and is less soluble in water compared to its parent amino acid, cysteine . This compound plays a significant role in peptide synthesis and other biochemical applications due to the stability provided by the Boc protecting group.
N-(Tert-butoxycarbonyl)-S-propylcysteine retains some biological activities associated with cysteine, including antioxidant properties due to its thiol group. Cysteine derivatives are known to participate in redox reactions and can act as precursors for glutathione synthesis, an essential antioxidant in cells. Furthermore, compounds like N-(tert-butoxycarbonyl)-S-propylcysteine are utilized in studying protein folding and stability due to their ability to form disulfide bonds in peptides.
The synthesis of N-(tert-butoxycarbonyl)-S-propylcysteine typically involves the following steps:
N-(Tert-butoxycarbonyl)-S-propylcysteine has several applications in chemical and biological research:
Research involving N-(tert-butoxycarbonyl)-S-propylcysteine often focuses on its interactions with proteins and other biomolecules. Interaction studies may include:
N-(Tert-butoxycarbonyl)-S-propylcysteine shares structural similarities with several other cysteine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(tert-butoxycarbonyl)-L-cysteine | Contains a free thiol group; used widely in peptides | |
| S-Propylcysteine | Lacks protective groups; more reactive | |
| N-acetyl-L-cysteine | Acetylated instead of Boc; different stability | |
| N-benzoyl-L-cysteine | Benzoyl protecting group; alters reactivity |
N-(Tert-butoxycarbonyl)-S-propylcysteine is unique due to its combination of a stable protecting group and an alkane side chain, which influences its solubility and reactivity compared to other cysteine derivatives. This makes it particularly useful in synthetic chemistry where controlled reactivity is essential.
The tert-butoxycarbonyl (Boc) group is a cornerstone in amino acid protection due to its stability under basic and nucleophilic conditions. For Boc-Cys(Pr)-OH, the Boc moiety safeguards the α-amino group during synthetic steps, while the S-propyl group protects the thiol side chain. The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP). Deprotection is achieved using trifluoroacetic acid (TFA), which cleaves the Boc group while leaving acid-labile side-chain protections intact.
A critical consideration is the compatibility of the Boc group with the S-propyl moiety. The S-propyl group, introduced via alkylation (discussed in Section 1.2), must remain stable during Boc deprotection. Studies confirm that TFA does not cleave thioether bonds under standard conditions (25°C, 1–2 h), ensuring orthogonality. Alternative protecting groups, such as acetamidomethyl (Acm) or phenylacetamidomethyl (Phacm), are occasionally used for cysteine but lack the simplicity of Boc for N-terminal protection.
Table 1: Stability of Protecting Groups Under Common Deprotection Conditions
| Protecting Group | Deprotection Reagent | Stability of S-Propyl |
|---|---|---|
| Boc | TFA | Stable |
| Acm | Hg(II)/I₂ | Partially stable |
| Phacm | Penicillin amidase | Stable |
The S-propyl group is introduced through nucleophilic alkylation of cysteine’s thiol group. Propyl iodide or bromide serves as the alkylating agent in the presence of a base such as diisopropylethylamine (DIEA) or triethylamine (TEA). The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) at 0–25°C, achieving yields >85%. Chemoselectivity is paramount: the Boc group must remain intact, and over-alkylation (e.g., at the α-amino group) must be avoided.
Kinetic studies reveal that thiolate anions (generated by deprotonation of cysteine’s thiol) exhibit higher nucleophilicity than amino groups under basic conditions, favoring S-alkylation. For example, Boc-Cys-OH treated with propyl iodide in DMF/TEA (pH 8–9) selectively forms Boc-Cys(Pr)-OH within 2 h, with <5% N-alkylation byproducts.
Table 2: Alkylation Efficiency Under Varied Conditions
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Propyl iodide | DIEA | DMF | 2 | 88 |
| Propyl bromide | TEA | DMSO | 4 | 78 |
| Propyl chloride | NaOH | MeOH | 6 | 62 |
Solid-Phase Synthesis
Boc-Cys(Pr)-OH is widely used in solid-phase peptide synthesis (SPPS). The Boc strategy involves iterative deprotection (TFA) and coupling steps on resins such as methylbenzhydrylamine (MBHA) or PAL-PEG-PS. The S-propyl group remains stable during repeated TFA treatments, enabling incorporation into long peptide sequences. Automated synthesizers achieve coupling efficiencies >99% for Boc-Cys(Pr)-OH, though steric hindrance from the S-propyl group can slow reaction rates by 15–20% compared to unprotected cysteine.
Solution-Phase Synthesis
Solution-phase methods are preferred for small-scale or fragment-based approaches. Stepwise coupling of Boc-Cys(Pr)-OH with other N-protected amino acids uses carbodiimide activators (e.g., dicyclohexylcarbodiimide (DCC)) and additives like hydroxybenzotriazole (HOBt). While solution-phase synthesis offers precise control over intermediates, purification challenges (e.g., column chromatography for thioether-containing compounds) limit scalability.
Table 3: Comparison of Synthesis Platforms
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield per cycle | 95–99% | 80–90% |
| Purification | On-resin washing | Chromatography |
| Scalability | High (mg–kg) | Low (mg–g) |
| Typical applications | Long peptides | Short fragments |